molecular formula C26H20ClN5O3 B266192 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B266192
M. Wt: 485.9 g/mol
InChI Key: GLDUQAXMJOTEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound that belongs to the class of pyrroloquinoxaline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves the inhibition of specific enzymes and proteins that play a role in various cellular processes. For example, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular processes that it affects. For example, its inhibition of PKC activity can lead to a decrease in cell proliferation and differentiation, while its inhibition of COX-2 activity can lead to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to selectively inhibit specific enzymes and proteins, which can help researchers better understand the underlying mechanisms of various cellular processes. One limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential as a therapeutic agent for various diseases, including neurological disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the specific cellular processes that it affects and how it can be used to selectively target specific enzymes and proteins.

Synthesis Methods

The synthesis of 2-amino-N-(4-chlorobenzyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form 4-chlorobenzyl-2,3-dihydro-1,4-benzodioxin-6-carboxylate. This intermediate is then reacted with 2-aminopyrrolo[2,3-b]quinoxaline-3-carboxylic acid to form the final product.

properties

Molecular Formula

C26H20ClN5O3

Molecular Weight

485.9 g/mol

IUPAC Name

2-amino-N-[(4-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H20ClN5O3/c27-16-7-5-15(6-8-16)14-29-26(33)22-23-25(31-19-4-2-1-3-18(19)30-23)32(24(22)28)17-9-10-20-21(13-17)35-12-11-34-20/h1-10,13H,11-12,14,28H2,(H,29,33)

InChI Key

GLDUQAXMJOTEMX-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=C(C=C6)Cl)N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=C(C=C6)Cl)N

Origin of Product

United States

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